molecular formula C18H21F3N2O3 B15169715 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918489-58-4

6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B15169715
CAS No.: 918489-58-4
M. Wt: 370.4 g/mol
InChI Key: CBZZVXGMXOBAAU-UHFFFAOYSA-N
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Description

6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical complex comprising two components:

  • 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline: A heterocyclic compound featuring an isoquinoline backbone modified with a piperidinyloxy group substituted with an ethyl group. This structure is common in pharmaceuticals targeting neurological or oncological pathways.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) frequently used as a counterion to enhance solubility and stability of basic compounds in drug formulations .

TFA’s role here is critical; it forms a salt with the basic piperidine moiety, improving crystallinity and bioavailability. This compound is likely utilized in preclinical or therapeutic contexts, as evidenced by structural analogs like GSK256066, a phosphodiesterase inhibitor paired with TFA .

Properties

CAS No.

918489-58-4

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-(1-ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H20N2O.C2HF3O2/c1-2-18-9-6-15(7-10-18)19-16-4-3-14-12-17-8-5-13(14)11-16;3-2(4,5)1(6)7/h3-5,8,11-12,15H,2,6-7,9-10H2,1H3;(H,6,7)

InChI Key

CBZZVXGMXOBAAU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with the isoquinoline intermediate.

    Ether Bond Formation: The ether bond between the isoquinoline and piperidine groups is formed through nucleophilic substitution or Williamson ether synthesis.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through acid-base reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the isoquinoline and piperidine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Piperidine/Isoquinoline Derivatives

Several analogs share structural motifs with the target compound:

Compound Name Key Features Application/Notes Reference
Ethyl 1-cyclopropylpiperidine-4-carboxylate Cyclopropane-substituted piperidine ester Intermediate in drug synthesis; cyclopropane may enhance metabolic stability
6-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one Benzyloxy-substituted pyrimidine linked to isoquinoline Kinase inhibitor scaffolds; benzyloxy group modulates target binding affinity
2-(4-Fluoro-phenyl)-6-chloro-... carboxylic acid Fluorinated isoquinoline-carboxylic acid derivative Potential protease inhibitor; halogenation improves target selectivity
GSK256066 (TFA salt) Isoquinoline-based PDE4 inhibitor paired with TFA Anti-inflammatory applications; TFA enhances solubility and formulation stability

Key Observations :

  • Substituent Effects : The ethyl group on the piperidine ring in the target compound may increase lipophilicity compared to cyclopropyl or benzyl derivatives, influencing blood-brain barrier penetration .
  • Counterion Impact : TFA’s strong acidity (pKa ~0.23) ensures efficient salt formation but may necessitate careful handling due to corrosivity . Alternatives like hydrochloride salts are less common in fluorinated drug candidates due to inferior solubility profiles.

Comparison with Functional Analogs: Fluorinated Acids

Trifluoroacetic Acid (TFA) vs. Other Fluorinated Acids

TFA is compared with etching agents and pharmaceutical counterions:

Compound Name Structure Application Advantages/Limitations Reference
Trifluoroacetic acid CF₃COOH Drug counterion, etching agent High solubility enhancement; corrosive
Pentafluoropropionic acid CF₃CF₂COOH Etching, organic synthesis Longer carbon chain reduces volatility; higher cost
2,2,2-Trifluoroacetamide CF₃CONH₂ Focused ion beam etching Solid at room temperature; requires heating

Key Observations :

  • Pharmaceutical Use : TFA dominates over pentafluoropropionic acid due to cost-effectiveness and established safety protocols in drug manufacturing .
  • Etching Efficiency : TFA’s reactivity in liberating fluorine under ion beams makes it effective for semiconductor etching, though trifluoroacetamide’s stability at higher temperatures suits specialized applications .

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